Fmoc-Leu-OH-15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

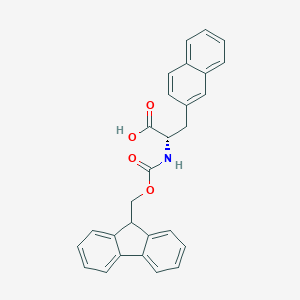

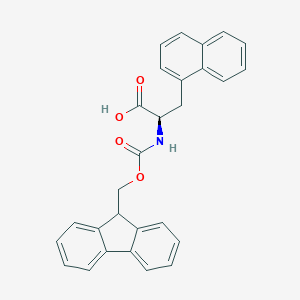

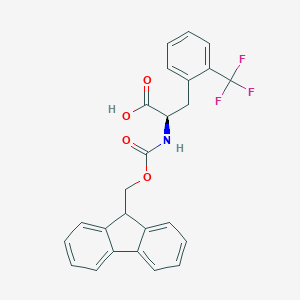

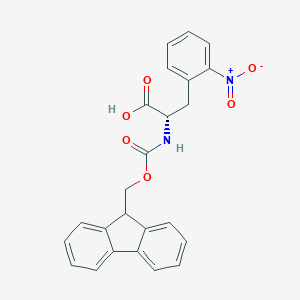

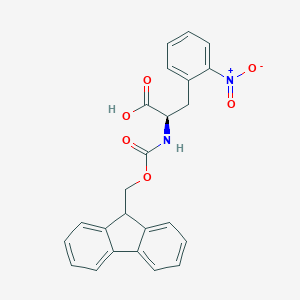

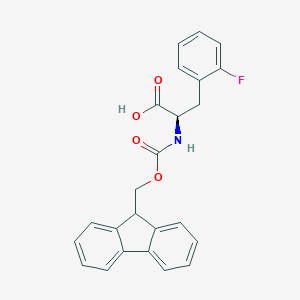

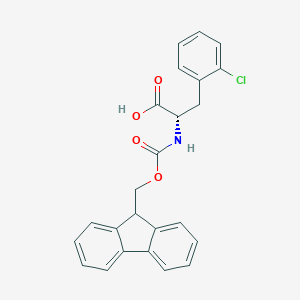

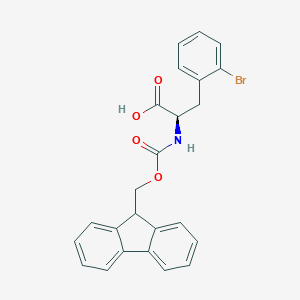

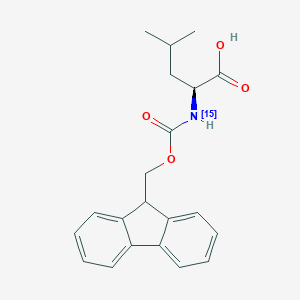

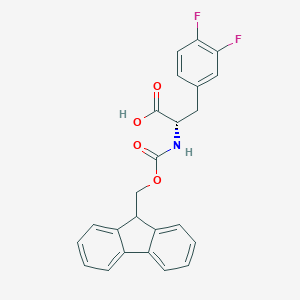

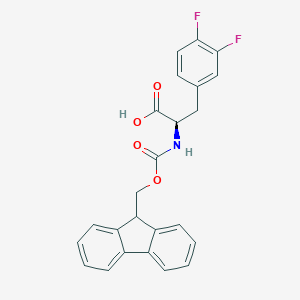

Fmoc-Leu-OH-15N is a labeled variant of L-Leucine-N-FMOC . Leucine is an α-amino acid essential for humans . The compound has a molecular weight of 354.41 g/mol . The linear formula of this compound is (CH3)2CHCH2CH(15NH-Fmoc)CO2H .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)CC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . The InChI representation is InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1 .

Physical And Chemical Properties Analysis

This compound is a solid substance . The optical activity is [α]20/D -25°, c = 0.5 in DMF . The melting point is 152-156 °C (lit.) .

Applications De Recherche Scientifique

Synthèse de peptides

“Fmoc-Leu-OH-15N” is commonly used in the synthesis of various oligopeptides . It reacts with functionalized α-amino acid hydrochloride salts to form peptide bonds, which are the key linkages in proteins and peptides .

Synthèse de produits naturels

This compound has been used in the synthesis of sansalvamide A, a cyclic depsipeptide found in marine fungus . Sansalvamide A has shown potential as an anticancer agent, making “this compound” valuable in medicinal chemistry research .

Recherche antibiotique

“this compound” is used in the synthesis of Streptocidin A−D, decapeptide antibiotics naturally found in Streptomyces sp. Tü 6071 . These antibiotics have potent antimicrobial properties, and their synthesis is crucial for studying their mechanisms of action .

Marquage isotopique

“this compound” is an isotopically labeled compound, with the nitrogen atom replaced by its heavier isotope, nitrogen-15 . This makes it useful in various applications that require isotopic labeling, such as nuclear magnetic resonance (NMR) spectroscopy .

Recherche biochimique

The isotopic labeling of “this compound” allows it to be used in biochemical research to trace the metabolic pathways of leucine, an essential amino acid . This can provide valuable insights into protein synthesis and degradation

Mécanisme D'action

Target of Action

N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N, also known as Fmoc-Leu-OH-15N, is primarily used in peptide synthesis . It is a labeled form of L-Leucine, an essential α-amino acid for humans . The primary targets of this compound are the proteins that require leucine for their synthesis.

Mode of Action

This compound is used as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) .

Biochemical Pathways

The incorporation of this compound into peptide sequences is a crucial step in the synthesis of peptides. This process is part of the larger biochemical pathway of protein synthesis. The specific role of this compound is to protect the amine group during the peptide bond formation, preventing unwanted side reactions .

Result of Action

The use of this compound in peptide synthesis results in the successful incorporation of the leucine amino acid into the growing peptide chain. This is a crucial step in the synthesis of proteins, which play a myriad of roles in biological systems, from catalyzing biochemical reactions to providing structural support in cells .

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of Fmoc removal and peptide bond formation . Therefore, precise control of these environmental factors is crucial for the successful use of this compound in peptide synthesis.

Analyse Biochimique

Biochemical Properties

Fmoc-Leu-OH-15N plays a crucial role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-VIKCBUFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583866 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200937-57-1 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)